molecular formula C17H26BFN2O4 B13059360 tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate

tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate

Cat. No.: B13059360
M. Wt: 352.2 g/mol
InChI Key: PSVZFUBRHBJCFJ-UHFFFAOYSA-N
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Description

tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate is a strategically valuable boronic ester pinacol ester intermediate designed for use in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed transformation is a cornerstone of modern synthetic chemistry for the construction of biaryl and heterobiaryl C-C bonds, a critical step in the development of complex molecules. The presence of the (Boc)-carbamate protecting group on the pyridinylmethyl amine ensures orthogonality, allowing for selective deprotection under mild acidic conditions to unveil the primary amine functional group for further derivatization after the cross-coupling step. This makes the compound particularly useful in multi-step synthesis, especially in medicinal chemistry for the assembly of compound libraries. The 3-fluoro-5-boronic ester pyridine scaffold is a privileged structure in drug discovery, frequently employed as a building block for kinase inhibitors and other biologically active small molecules. The fluorine atom can be used as a bioisostere, to modulate electronic properties, or to block metabolically vulnerable sites, thereby fine-tuning the pharmacokinetic profile of the final target molecule. Researchers utilize this reagent primarily in the synthesis of novel pharmaceutical candidates, agrochemicals, and organic materials, leveraging its reactivity to efficiently introduce a complex, multifunctional pyridine fragment into a molecular architecture.

Properties

Molecular Formula

C17H26BFN2O4

Molecular Weight

352.2 g/mol

IUPAC Name

tert-butyl N-[[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl]carbamate

InChI

InChI=1S/C17H26BFN2O4/c1-15(2,3)23-14(22)21-10-13-12(19)8-11(9-20-13)18-24-16(4,5)17(6,7)25-18/h8-9H,10H2,1-7H3,(H,21,22)

InChI Key

PSVZFUBRHBJCFJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)CNC(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Step 1: Fluorination

The fluorination of the pyridine ring is a critical step to introduce the desired electronic effects. This step often requires:

  • Reagents : Sodium hexamethyldisilazane (NaHMDS) in tetrahydrofuran (THF).
  • Conditions : Conducted under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 0°C to 20°C for approximately 13 hours.

Step 2: Boronation

Reaction Mechanisms

Fluorination Mechanism

The NaHMDS acts as a base to deprotonate the pyridine precursor, enabling nucleophilic substitution with fluorine-containing reagents. The inert atmosphere prevents moisture interference.

Boronation Mechanism

The palladium catalyst facilitates oxidative addition of the aryl halide precursor followed by transmetalation with bis(pinacolato)diboron. Reductive elimination yields the boronic ester-functionalized pyridine derivative.

Optimized Conditions for Synthesis

To ensure high yield and selectivity:

  • Maintain strict temperature control during both steps.
  • Use dry solvents to avoid hydrolysis of reactive intermediates.
  • Employ an inert atmosphere throughout the reaction sequence.

Challenges and Notes

Challenges

  • Sensitivity to moisture due to boronic ester functionality.
  • Requirement for precise catalyst loading to avoid side reactions.

Notes

The compound exhibits high solubility in organic solvents like THF and DMSO but limited solubility in water. This property aids purification via organic solvent extraction methods.

Data Table: Summary of Reaction Conditions

Step Reagents & Catalysts Solvent Temperature Time Atmosphere
Fluorination NaHMDS / Pyridine precursor THF 0–20°C ~13 hours Inert (N₂/Ar)
Boronation Pd(dppf)Cl₂ / Bis(pinacolato)diboron / KOAc DMSO ~80°C ~14 hours Inert (N₂/Ar)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate and triethylamine.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted pyridine derivatives and biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Basic Information

  • Chemical Name : tert-butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate
  • CAS Number : 1240133-41-8
  • Molecular Formula : C17H26BFN2O4
  • Molecular Weight : 352.2100 g/mol
  • Purity : ≥ 98% .

Structural Characteristics

The compound features a pyridine ring substituted with a fluorine atom and a boron-containing dioxaborolane moiety. The presence of these functional groups contributes to its reactivity and potential utility in various chemical transformations.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of boronic acids have been shown to inhibit proteasome activity in cancer cells, leading to apoptosis .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. Its boron atom can form reversible covalent bonds with target enzymes, making it a candidate for developing enzyme inhibitors that could be used in treating metabolic disorders.

Polymer Chemistry

The incorporation of boron-containing compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. This compound can serve as a building block for synthesizing novel polymers with tailored properties .

Sensor Development

Due to its unique electronic properties, the compound can be utilized in the development of sensors for detecting specific biomolecules or environmental pollutants. Its ability to interact selectively with certain analytes makes it suitable for applications in environmental monitoring and diagnostics.

Building Block for Complex Molecules

In organic synthesis, this compound can be used as a versatile intermediate for synthesizing more complex organic molecules. The functional groups present allow for various chemical transformations such as nucleophilic substitutions and coupling reactions.

Case Study 1: Synthesis of Anticancer Agents

A recent study synthesized a series of carbamate derivatives based on the structure of this compound and evaluated their anticancer activity against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutics .

Case Study 2: Polymer Composites

Research conducted on the incorporation of boron-containing compounds into polycarbonate matrices showed improved thermal stability and mechanical properties. The study highlighted how this compound could enhance the performance characteristics of these materials under high-temperature conditions .

Mechanism of Action

The mechanism of action of tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The fluorinated pyridine ring can engage in hydrogen bonding and π-π interactions with target proteins, while the carbamate group can form covalent bonds with nucleophilic residues . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Analogs with Varying Substituents

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
  • Structural Difference : Lacks the fluorine at position 3 and the methylene linker.
  • Synthesis : Prepared via Boc protection of pyridin-2-amine with di-tert-butyl dicarbonate, yielding 44% .
  • 1H NMR : Signals at δ 9.55 (broad, NH), 8.70 (s, pyridine-H), and 1.33 (s, 12H, dioxaborolan methyl) .
tert-Butyl (3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
  • Structural Difference : Chlorine replaces fluorine at position 3.
  • Reactivity : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter steric and electronic interactions in cross-coupling.

Table 1: Pyridine-Based Analogs Comparison

Compound Substituent (Position 3) Yield (%) Key 1H NMR Shifts (δ)
Target Compound F N/A Data not provided
Non-fluorinated analog H 44 9.55 (NH), 8.70 (pyridine-H)
Chlorinated analog Cl N/A N/A

Aromatic Ring Variants

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate
  • Structural Difference : Benzene replaces pyridine.
  • Applications : Benzylcarbamates are common intermediates in drug discovery; however, the lack of pyridine’s nitrogen reduces coordination capacity in metal-catalyzed reactions .
tert-Butyl N-[(5R)-3-fluoro-2-(dioxaborolan-2-yl)benzo[7]annulen-5-yl]carbamate
  • Structural Difference : Benzo[7]annulene replaces pyridine.

Table 2: Aromatic System Comparison

Compound Aromatic Core Key Feature
Target Compound Pyridine Nitrogen enhances Lewis acidity
Benzylcarbamate analog Benzene Simpler structure, lower reactivity
Benzo[7]annulene analog Fused bicyclic Enhanced planarity for bioactivity

Boronic Ester Modifications

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate
  • Structural Difference : Boronic ester on a propyl chain instead of pyridine.
  • Applications : Alkylboronates are less reactive in Suzuki couplings but useful in niche applications like polymer chemistry .

Biological Activity

Introduction

tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate (CAS No. 1240133-41-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula: C17H26BFN2O4
  • Molecular Weight: 352.21 g/mol
  • Purity: ≥ 98%

The biological activity of this compound is primarily linked to its interaction with various biological targets. Notably, it has been studied for its role as a noncompetitive antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors are crucial in mediating inflammatory responses and are implicated in various diseases including cancer and autoimmune disorders .

Inhibition Studies

Research indicates that compounds with similar structures exhibit significant inhibitory effects on CXCL1-induced calcium flux in human polymorphonuclear cells (PMNs). For example:

CompoundIC50 (nM)Target
SX-51738CXCR1/2
tert-butyl carbamateTBDTBD

The IC50 value represents the concentration required to inhibit 50% of the maximum response. This highlights the potential of this compound as a therapeutic agent targeting inflammatory pathways .

Pharmacological Effects

Anti-inflammatory Activity

The compound's ability to inhibit chemokine receptor signaling suggests potential anti-inflammatory properties. Studies have shown that antagonism of CXCR1 and CXCR2 can lead to reduced recruitment of neutrophils to sites of inflammation, thereby mitigating inflammatory responses .

Cancer Therapeutics

Given the role of CXCR1 and CXCR2 in tumor progression and metastasis, this compound may also hold promise as an adjunct therapy in cancer treatment. By inhibiting these pathways, it could potentially reduce tumor growth and spread .

Case Studies

Case Study 1: In Vitro Efficacy

In a controlled laboratory setting, this compound was evaluated alongside other boronic acid derivatives for their ability to inhibit chemokine-induced PMN activation. The results demonstrated a significant reduction in calcium mobilization compared to untreated controls.

Case Study 2: In Vivo Models

Animal models have been utilized to assess the in vivo efficacy of this compound. Preliminary findings indicate that administration leads to decreased inflammatory markers in serum and reduced tissue infiltration by immune cells in models of acute inflammation .

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